8,8,8-Trichlorooctylstannane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

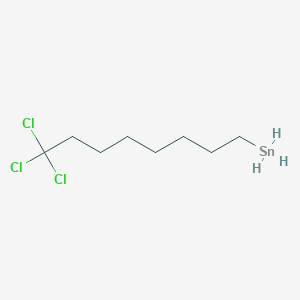

C8H17Cl3Sn . It is a colorless to pale yellow liquid and is primarily used as an intermediate in the synthesis of other organotin compounds . The compound is known for its applications in various industrial processes, particularly in the stabilization of polyvinyl chloride (PVC) and chlorinated PVC (CPVC) products .

Méthodes De Préparation

The synthesis of 8,8,8-Trichlorooctylstannane typically involves the reaction of octylmagnesium bromide with tin tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

C8H17MgBr+SnCl4→C8H17SnCl3+MgBrCl

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .

Analyse Des Réactions Chimiques

8,8,8-Trichlorooctylstannane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form monooctyltin oxide and hydrogen chloride.

Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different organotin compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

8,8,8-Trichlorooctylstannane has several applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of other organotin compounds, which are important in various catalytic and synthetic processes.

Biology and Medicine: Investigated for its potential use in biomedical applications, including as a stabilizer for certain pharmaceutical formulations.

Mécanisme D'action

The mechanism of action of 8,8,8-Trichlorooctylstannane involves its interaction with various molecular targets. In the context of its use as a stabilizer, the compound interacts with the polymer matrix, preventing degradation and enhancing the thermal stability of the material. The exact molecular pathways involved in these interactions are complex and depend on the specific application and conditions .

Comparaison Avec Des Composés Similaires

8,8,8-Trichlorooctylstannane can be compared with other organotin compounds, such as:

Dibutyltin dichloride (C8H18Cl2Sn): Used as a catalyst and stabilizer in various industrial processes.

Tributyltin chloride (C12H27ClSn): Known for its use as a biocide and antifouling agent.

Tetramethyltin (C4H12Sn): Used in the semiconductor industry for the deposition of tin-containing films.

The uniqueness of this compound lies in its specific structure and reactivity, which make it particularly suitable for certain applications, such as the stabilization of PVC and CPVC products .

Activité Biologique

8,8,8-Trichlorooctylstannane, also known as octyltin trichloride, is an organotin compound characterized by its three chlorine atoms and octyl group attached to a tin atom. This compound has garnered attention in various fields due to its biological activity, particularly its potential toxicity and effects on human health and the environment. This article explores the biological activity of this compound through case studies, research findings, and relevant data.

- Chemical Formula : C8H17Cl3Sn

- Molecular Weight : 305.5 g/mol

- Structure : The compound consists of a tin atom bonded to an octyl group and three chlorine atoms.

Toxicological Effects

Research indicates that organotin compounds, including this compound, exhibit significant toxicological effects. These include:

- Endocrine Disruption : Organotins are known to interfere with hormonal functions. Studies have shown that exposure to such compounds can lead to reproductive and developmental toxicity in various organisms.

- Neurotoxicity : Animal studies suggest that organotin compounds may affect the nervous system, leading to behavioral changes and neurodevelopmental issues.

Case Studies

-

Reproductive Toxicity in Rodents

- A study conducted on rats exposed to varying doses of octyltin trichloride revealed significant reproductive toxicity. The results indicated a decrease in fertility rates and alterations in hormone levels among the exposed groups. The study highlighted the compound's potential as an endocrine disruptor affecting reproductive health.

-

Developmental Impact on Aquatic Species

- Research involving aquatic species demonstrated that exposure to this compound resulted in developmental malformations in fish embryos. The study noted increased mortality rates and developmental delays correlated with higher concentrations of the compound.

-

Human Health Implications

- Epidemiological studies have suggested a link between organotin exposure and various health issues in humans, including immune system dysfunction and increased risk of certain cancers. The potential for bioaccumulation raises concerns about long-term exposure effects.

The biological activity of this compound is primarily attributed to its ability to mimic hormonal activity and disrupt cellular signaling pathways. This interference can lead to:

- Alterations in gene expression related to reproductive health.

- Disruption of neurotransmitter systems affecting cognitive functions.

- Induction of oxidative stress leading to cellular damage.

Data Summary

Propriétés

IUPAC Name |

8,8,8-trichlorooctylstannane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Cl3.Sn.3H/c1-2-3-4-5-6-7-8(9,10)11;;;;/h1-7H2;;;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUZVJPRCSHCHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(Cl)(Cl)Cl)CCC[SnH3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl3Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.